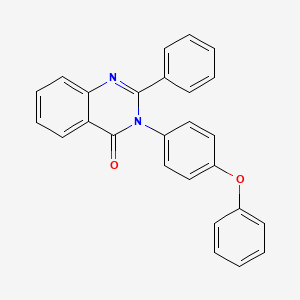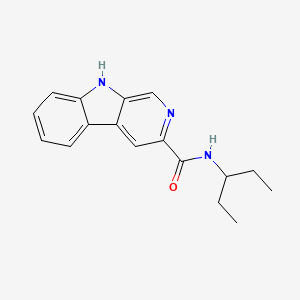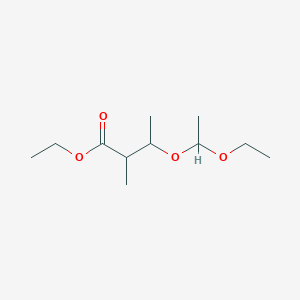![molecular formula C12H18N6OS B14396546 N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-78-2](/img/structure/B14396546.png)
N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a chemical compound that features a purine derivative linked to a urea moiety via a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative and the butyl chain.
Formation of the Intermediate: The purine derivative is reacted with a butyl thiol under specific conditions to form the intermediate compound.
Urea Formation: The intermediate is then reacted with ethyl isocyanate to form the final product, N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the purine ring.
Substitution: The ethyl group or the butyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The urea group may also play a role in binding to enzymes or receptors, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-N’-{4-[(9H-purin-6-yl)sulfanyl]butyl}urea: A similar compound with a different purine derivative.
N-Methyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to its specific combination of functional groups and its potential interactions with biological targets
Propriétés
Numéro CAS |
88090-78-2 |
|---|---|
Formule moléculaire |
C12H18N6OS |
Poids moléculaire |
294.38 g/mol |
Nom IUPAC |
1-ethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C12H18N6OS/c1-2-13-12(19)14-5-3-4-6-20-11-9-10(16-7-15-9)17-8-18-11/h7-8H,2-6H2,1H3,(H2,13,14,19)(H,15,16,17,18) |
Clé InChI |
LWUNKCVLSCUJPF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


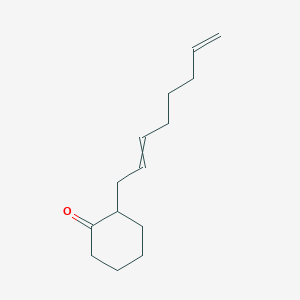
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
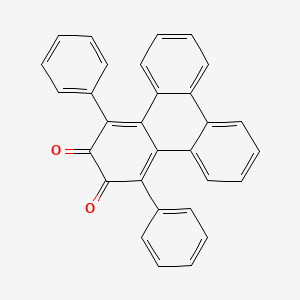
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
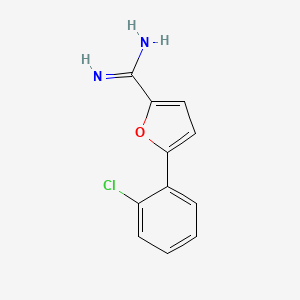
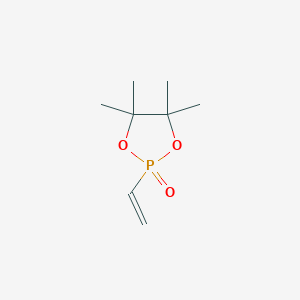
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

